molecular formula C26H25NO4S B3317652 L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- CAS No. 96865-72-4

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-

Cat. No.: B3317652
CAS No.: 96865-72-4
M. Wt: 447.5 g/mol
InChI Key: FFOBCBHGUPRUJY-QHCPKHFHSA-N
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Description

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-, is a chemically modified derivative of the amino acid L-cysteine. Its structure features two protective groups:

  • N-terminal protection: A 2-propenyloxycarbonyl (allyloxycarbonyl) group, which shields the amino group during synthetic processes.
  • S-terminal protection: A triphenylmethyl (trityl, Trt) group, which stabilizes the thiol (-SH) group against oxidation or unwanted reactions.

This compound is primarily utilized in peptide synthesis, where orthogonal protection strategies are critical. The allyloxycarbonyl group is notable for its stability under basic and acidic conditions but can be selectively removed using transition-metal catalysts like palladium . The Trt group, while acid-labile, provides steric bulk, enhancing solubility in organic solvents (e.g., THF) but limiting aqueous solubility .

Properties

IUPAC Name

(2R)-2-(prop-2-enoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-2-18-31-25(30)27-23(24(28)29)19-32-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23H,1,18-19H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBCBHGUPRUJY-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- typically involves the protection of the thiol group of L-cysteine with a triphenylmethyl group. This is followed by the introduction of the propenyloxycarbonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to regenerate the free thiol group.

    Substitution: The propenyloxycarbonyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- involves its interaction with various molecular targets. The compound can modify proteins by forming covalent bonds with thiol groups, affecting their structure and function. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally analogous cysteine derivatives:

Structural and Protective Group Comparisons

Compound Name N-Protective Group S-Protective Group Molecular Weight Key Properties
Target Compound 2-Propenyloxycarbonyl Triphenylmethyl (Trt) ~585.7* Allyl group allows Pd-mediated deprotection; Trt enhances organic solubility
N-Fmoc-S-Trt-L-Cysteine 9-Fluorenylmethyloxycarbonyl Triphenylmethyl (Trt) 584.71 Base-labile Fmoc group; widely used in solid-phase peptide synthesis
N-Boc-S-Bzl-L-Cysteine tert-Butoxycarbonyl (Boc) Benzyl (Bzl) ~408.5 Acid-labile Boc; Bzl removed via hydrogenolysis
N-Acetyl-L-Cysteine (NAC) Acetyl Free thiol (-SH) 163.19 Free thiol with higher pKa (9.51); used as an antioxidant and mucolytic agent
S-Sulfocysteine None Sulfonate (-SO₃⁻) 199.22 Water-soluble; acts as a cysteine source in cell cultures

*Estimated based on analogous structures (e.g., ).

Stability and Reactivity

  • N-Protection :
    • 2-Propenyloxycarbonyl : Stable under acidic/basic conditions but cleaved via palladium catalysis, enabling orthogonal deprotection .
    • Fmoc : Base-labile (e.g., piperidine), ideal for stepwise SPPS .
    • Boc : Acid-labile (e.g., TFA), compatible with Fmoc strategies in hybrid approaches .
  • S-Protection: Trt: Removed with mild acids (e.g., TFA) or silver nitrate; provides steric protection . Bzl: Requires stronger acids (e.g., HF) or hydrogenolysis, limiting compatibility with sensitive residues .

Research Findings and Limitations

  • Efficacy in Synthesis : The allyloxycarbonyl group’s orthogonal deprotection is well-documented in Fmoc/Boc hybrids but less studied in cysteine derivatives .
  • Thiol Reactivity: The Trt group effectively prevents disulfide formation, but its bulk may reduce compatibility with enzymes or metal catalysts (e.g., notes Trt’s impact on copper binding) .
  • Contradictions : While highlights S-sulfocysteine’s utility in cell culture, the target compound’s poor solubility limits similar applications unless modified .

Biological Activity

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- is a synthetic derivative of the naturally occurring amino acid L-cysteine. This compound is characterized by the addition of a triphenylmethyl group and a propenyloxycarbonyl moiety, which significantly alter its chemical properties and biological activity. The modifications enhance its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- primarily stems from its ability to interact with thiol groups in proteins. This interaction can lead to the formation of covalent bonds, thereby modifying protein structure and function. Such modifications can influence numerous biochemical pathways, including:

  • Protein folding : The compound may assist in proper protein conformation.
  • Enzyme activity : It can act as an inhibitor or activator by altering enzyme structures.
  • Cell signaling : Modifications can affect signal transduction pathways.

Case Studies

  • Inhibition of Kinesin Eg5 :
    • A study highlighted the use of S-trityl-L-cysteine (STLC), a related compound, as a potent reversible inhibitor of the human mitotic kinesin Eg5. The inhibition leads to cell cycle arrest, suggesting potential applications in cancer therapy .
    • Research indicated that STLC derivatives exhibit significant antitumor activity in lung cancer models, supporting the therapeutic potential of cysteine derivatives in oncology .
  • Protein Modification Studies :
    • Research utilizing cysteine trapping techniques has demonstrated how L-cysteine derivatives can map spatial interactions within proteins, providing insights into their functional mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
L-CysteineC3H7NO2S\text{C}_3\text{H}_7\text{NO}_2\text{S}Naturally occurring amino acid
S-Trityl-L-CysteineC22H25NO2S\text{C}_{22}\text{H}_{25}\text{NO}_2\text{S}Known for inhibiting Eg5, used in peptide synthesis
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-C27H29NO4S\text{C}_{27}\text{H}_{29}\text{NO}_4\text{S}Enhanced steric hindrance due to triphenylmethyl group

The presence of the bulky triphenylmethyl group in L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- provides unique steric properties that differentiate it from other cysteine derivatives, potentially leading to novel applications in drug design and protein engineering.

Applications in Medicine and Industry

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- has been investigated for various applications:

  • Medicinal Chemistry : Its ability to modify proteins makes it a candidate for drug development targeting specific proteins involved in diseases.
  • Biotechnology : Used as a building block for synthesizing complex molecules and studying protein interactions.
  • Industrial Uses : Employed in the production of specialty chemicals where specific reactivity is required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
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